2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride
Description
2-{1-[(4-Chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is a synthetic organic compound featuring a 1H-imidazole core substituted at the 1-position with a 4-chlorophenylmethyl group and at the 4-position with an ethanamine side chain. The dihydrochloride salt enhances its solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazole derivatives, which often exhibit pharmacological activity (e.g., antihistaminic, antifungal, or kinase inhibitory effects) .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16;;/h1-4,8-9H,5-7,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBPZKCQDBTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the attachment of the ethanamine chain. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Condensation with Aldehydes
The amine reacts with aldehydes to form Schiff bases or imine-linked hybrids:
These hybrids demonstrate enhanced antibacterial potency, attributed to the nitroimidazole moiety .
Oxidative Cyclization
Thiosemicarbazones derived from the amine undergo oxidative cyclization to form thiadiazoles:
| Reagent | Conditions | Product |
|---|---|---|
| NH₄Fe(SO₄)₂·12H₂O | Oxidative cyclization of thiosemicarbazone 17 | 1,3,4-Thiadiazole derivative 18 |
This reaction modifies the electronic profile of the compound, enabling interactions with bacterial enzymes .
Diazotation and Substitution
The chloro-substituted intermediate undergoes diazotation and nucleophilic substitution:
| Step | Conditions | Product |
|---|---|---|
| Diazotation | HCl, Cu powder | 2-Chloro-thiadiazole 19 |
| Substitution | Thiomorpholine, dioxane | Thioether 20 |
Substitution reactions introduce sulfur-containing groups, enhancing metabolic stability .
Reactivity with Hydrazine
Hydrazine hydrate reacts with imidazole-carboxylic acid derivatives to form hydrazides:
| Substrate | Conditions | Yield |
|---|---|---|
| Aryl aldehydes (36 ) | Pyridine, reflux (20 h) | 51–57% |
These hydrazides are precursors for anticonvulsant and antimicrobial agents .
Stability and Degradation
The compound exhibits stability under acidic and neutral conditions but hydrolyzes in strong bases due to the labile imidazole ring. Degradation pathways include:
-
Hydrolysis : Cleavage of the benzyl-imidazole bond in NaOH (1M, 70°C).
-
Oxidation : Susceptibility to peroxides, forming nitro derivatives .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Studies have shown that compounds containing imidazole moieties often exhibit significant antimicrobial properties. For instance, research has demonstrated that derivatives similar to 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride possess activity against various bacterial strains. A study indicated that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity .
Anticancer Potential
The anticancer properties of imidazole derivatives have been extensively studied. Research has indicated that compounds with similar structures can act as inhibitors of cancer cell proliferation. In vitro studies showed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
There is emerging evidence suggesting that imidazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with imidazole rings have been found to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests potential therapeutic applications for cognitive enhancement and neuroprotection.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent .
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| This compound | 18 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of imidazole derivatives, researchers evaluated the effects of this compound on different cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substitution Patterns and Core Heterocycles
The table below highlights key structural and physicochemical differences between the target compound and analogous molecules:
Pharmacological and Physicochemical Properties
Biological Activity
2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride, with CAS number 2172531-39-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features an imidazole ring substituted with a chlorophenyl group, which is significant for its biological activity. The structural formula can be represented as follows:
Research indicates that imidazole derivatives often interact with various receptors in the central nervous system, particularly dopamine receptors. This compound may exhibit selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders.
Biological Activity
- Dopamine Receptor Interaction : Preliminary studies suggest that the compound promotes β-arrestin translocation and G protein activation, indicating its potential as a D3 receptor agonist .
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been evaluated for their antiproliferative properties against human tumor cells like MCF-7 and HepG2, demonstrating IC50 values comparable to established chemotherapeutics .
In Vitro Studies
A study assessing the antitumor efficacy of imidazole derivatives reported significant growth inhibition in multiple cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.5 |
| Control (Doxorubicin) | MCF-7 | 0.3 |
Case Studies
In a case study involving the evaluation of various imidazole derivatives for their neuropharmacological effects, it was observed that compounds with similar structures exhibited promising results in modulating dopaminergic activity, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .
Q & A
Q. What protocols ensure compound stability under varied storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
